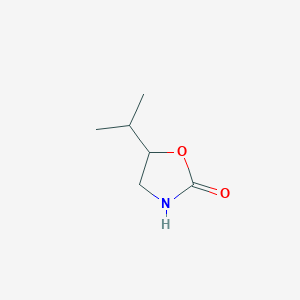![molecular formula C15H27N3 B6148220 (3-aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine CAS No. 1879858-23-7](/img/new.no-structure.jpg)
(3-aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine is a versatile chemical compound with the molecular formula C15H27N3. It is known for its unique structure, which includes both amine and benzyl groups, making it valuable in various scientific research applications, including drug synthesis and catalyst development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine typically involves the reaction of benzyl chloride with 3-(dimethylamino)propylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(3-aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are conducted under reflux conditions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amines
Substitution: Substituted benzyl derivatives
Applications De Recherche Scientifique
(3-aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the development of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine involves its
Propriétés
Numéro CAS |
1879858-23-7 |
|---|---|
Formule moléculaire |
C15H27N3 |
Poids moléculaire |
249.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



